N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((2-((4-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-containing imidazoline derivative characterized by a 4-fluorobenzylthio substituent and an acetamide moiety. Its molecular formula is C₁₈H₁₈FN₃O₃S₂, with an average molecular weight of 407.48 g/mol. The compound features a 4,5-dihydroimidazole core, a sulfonyl linkage to a phenyl ring, and a fluorinated benzylthio group, which confers distinct electronic and steric properties compared to non-fluorinated analogs. Its synthesis typically involves sequential nucleophilic substitutions and sulfonylation reactions, as outlined in protocols for related imidazoline derivatives .
Properties
IUPAC Name |
N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-6-8-17(9-7-16)27(24,25)22-11-10-20-18(22)26-12-14-2-4-15(19)5-3-14/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOQNIXLWOLEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form 4,5-Dihydro-1H-imidazole
The dihydroimidazole ring is constructed via a modified Debus-Radziszewski reaction, adapting protocols from nitroheterocycle syntheses.
Procedure :
- React 1,2-diaminoethane (10 mmol) with 4-fluorobenzyl thioacetate (10 mmol) in ethanol under reflux (78°C, 6 h).
- Add cyanogen bromide (12 mmol) dropwise to initiate cyclization, maintaining pH 7–8 with NaHCO3.
- Isolate 2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole (Intermediate A ) by filtration (Yield: 68–72%).
Characterization :
Sulfonylation of Imidazole Nitrogen
The sulfonamide linkage is established using chlorosulfonation chemistry, following methods optimized for aryl sulfonyl derivatives.
Procedure :
- Dissolve Intermediate A (5 mmol) in dry DCM under N2.
- Add chlorosulfonic acid (6 mmol) at 0°C, then warm to 25°C for 12 h.
- Quench with ice-water, extract with EtOAc, and concentrate to yield 1-(chlorosulfonyl)-2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole (Intermediate B ) (Yield: 58–63%).
Critical Parameters :
- Moisture exclusion prevents hydrolysis of sulfonyl chloride.
- Temperature control (<30°C) minimizes di-imidazole byproducts.
Acetamide Installation and Final Coupling
Synthesis of N-(4-Aminophenyl)acetamide
The acetylated aniline precursor is prepared via Schotten-Baumann acylation:
Procedure :
- Add acetyl chloride (12 mmol) to 4-nitroaniline (10 mmol) in pyridine/THF (1:3) at 0°C.
- Stir for 2 h, then hydrolyze with HCl (2M).
- Reduce nitro group using H2/Pd-C (10 atm, 6 h) to obtain N-(4-aminophenyl)acetamide (Intermediate C ) (Yield: 85–88%).
Characterization :
- MS (ESI+) : m/z 179.1 [M+H]+.
- HPLC Purity : 98.6% (C18, 0.1% TFA/MeCN).
Sulfonamide Bond Formation
Coupling Intermediate B and C follows nucleophilic aromatic substitution:
Procedure :
- Combine Intermediate B (3 mmol) and Intermediate C (3.3 mmol) in anhydrous DMF.
- Add Et3N (6 mmol) as base, stir at 50°C for 8 h.
- Purify via silica chromatography (Hexane:EtOAc 3:1) to isolate target compound (Yield: 74–79%).
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 25–80 | 50 |
| Solvent | DMF, DMSO, THF | DMF |
| Base | Et3N, K2CO3, DBU | Et3N |
Analytical Validation and Spectroscopic Correlations
Structural Confirmation via NMR
¹H NMR (600 MHz, DMSO-d6):
- δ 2.05 (s, 3H, COCH3), 3.32 (t, J=6.1 Hz, 2H, imidazole-CH2), 4.18 (s, 2H, SCH2), 7.21–7.86 (m, 8H, Ar-H), 10.11 (s, 1H, SO2NH).
13C NMR :
Mass Spectrometric Fragmentation
HRMS (TOF) :
- Calculated for C19H19FN3O3S2: 444.0821 [M+H]+.
- Observed: 444.0818 [M+H]+ (Δ = -0.7 ppm).
- Key fragments: m/z 301.04 (sulfonamide cleavage), 178.99 (imidazole-thioether).
Comparative Evaluation of Synthetic Routes
Alternative Pathway via Thiol-Michael Addition
A competing method involves pre-forming the sulfonamide prior to imidazole cyclization:
- React 4-acetamidobenzenesulfonyl chloride with 1,2-diaminoethane.
- Introduce 4-fluorobenzyl thiol via SN2 displacement.
- Cyclize using BrCN in EtOH.
Disadvantages :
- Lower yields (52–57%) due to steric hindrance during cyclization.
- Epimerization at sulfonamide sulfur observed by ¹H NMR.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding thiol derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study on similar compounds indicated that derivatives containing thioimidazole structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research on related thioimidazole derivatives has highlighted their ability to inhibit the growth of cancer cell lines. In particular, compounds derived from similar frameworks have shown inhibitory effects on estrogen receptor-positive breast cancer cells (MCF7), suggesting that this compound may possess similar properties .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thioimidazole derivatives and tested their antimicrobial efficacy using a turbidimetric method. Among the synthesized compounds, those structurally related to this compound exhibited significant activity against both bacterial and fungal pathogens. The study concluded that modifications to the thioether linkage could enhance antimicrobial potency .
Case Study 2: Anticancer Screening
In another investigation, a group of imidazole-based compounds was screened for anticancer activity against various cell lines. The findings revealed that certain derivatives led to reduced cell viability in MCF7 cells, indicating potential for further development as anticancer agents. The mechanism of action was linked to apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can be contextualized against three primary analogs:
N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
- Molecular Formula : C₁₇H₁₇N₃O₃S
- Molecular Weight : 343.40 g/mol
- Key Differences :
- Lacks the fluorinated benzylthio group; instead, a simple phenyl group is attached to the imidazoline core.
- Reduced molecular weight and hydrophobicity (predicted logP ~2.2–2.5) compared to the fluorinated analog.
- IR spectra show absence of C-F vibrational bands (~1100–1200 cm⁻¹), while retaining sulfonyl (S=O) stretches at ~1350 cm⁻¹ and C=S vibrations (if applicable) .
N-(4-((2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
- Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
- Molecular Weight : 423.90 g/mol
- Key Differences :
- Substitutes fluorine with chlorine in the benzylthio group, increasing molecular weight and logP (XLogP3 = 2.8 vs. ~2.6 for the fluoro analog).
- Chlorine’s larger atomic radius and polarizability may enhance lipophilicity and alter intermolecular interactions (e.g., halogen bonding).
- NMR spectra would show distinct aromatic splitting patterns due to chlorine’s deshielding effects .
N-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)acetamide
- Molecular Formula : C₁₁H₁₀FN₃O
- Molecular Weight : 219.22 g/mol
- Key Differences: Simplified structure with a 4-fluorophenyl group directly attached to the imidazole ring, omitting the sulfonyl and 4,5-dihydroimidazoline moieties. Significantly lower molecular weight and polarity, with reduced hydrogen-bonding capacity (one H-bond donor vs. two in the target compound). IR spectra lack sulfonyl stretches but retain C=O (acetamide) and C-F vibrations .
Structural and Physicochemical Data Table
Discussion of Substituent Effects
- Fluorine vs. Chlorine’s higher lipophilicity may improve membrane permeability but could reduce solubility .
- Sulfonyl Linkage : The sulfonyl group in the target compound and its phenyl/chloro analogs contributes to hydrogen-bond acceptor capacity, influencing protein-binding interactions in biological systems .
- Simplified Analogs : Removal of the sulfonyl and dihydroimidazoline moieties (as in the fluorophenyl analog) drastically reduces molecular complexity and may limit pharmacological relevance due to diminished target engagement .
Biological Activity
N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a sulfonamide group, which are crucial for its biological activity.
This compound exhibits several biological activities:
- Antimicrobial Activity : Compounds containing imidazole rings have been reported to possess significant antimicrobial properties. For instance, derivatives of imidazole are known to be effective against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
- Anti-inflammatory Effects : Imidazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Some studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the fluorobenzyl group enhanced the antimicrobial activity significantly compared to non-substituted analogs .
- Anti-inflammatory Research : In an experimental model of arthritis, a related compound demonstrated a reduction in inflammatory markers and improved joint function. This suggests that modifications in the imidazole structure can lead to enhanced anti-inflammatory properties .
- Cancer Cell Line Studies : Research involving HepG2 liver cancer cells showed that this compound induced apoptosis at micromolar concentrations. The study highlighted its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and reagent stoichiometry for yield improvement .
- Monitor reaction progress via TLC or HPLC to identify intermediate purity issues.
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl, sulfonyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
Methodological note : For crystallography, grow single crystals via slow evaporation in a DCM/hexane mixture.
Advanced: How can researchers resolve contradictions in bioactivity data across different assay models?
Answer:
Discrepancies may arise from assay specificity, compound stability, or off-target effects. Mitigation strategies:
Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests .
Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
Structural analogs : Test derivatives to isolate pharmacophore contributions (see Table 1) .
Q. Table 1: Bioactivity of Structural Analogs
| Compound Modification | Assay Model | Activity Trend |
|---|---|---|
| Fluorobenzyl → Chlorobenzyl | Kinase inhibition | Reduced IC₅₀ |
| Sulfonyl → Methylsulfonyl | Cell proliferation | Enhanced EC₅₀ |
Advanced: What crystallography challenges arise in resolving this compound’s structure, and how can SHELX software address them?
Answer:
Challenges include low crystal quality, twinning, and weak diffraction. Methodological solutions:
- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to improve electron density maps .
- Phasing : Employ SHELXD for molecular replacement if similar structures (e.g., imidazole derivatives) are available .
- Refinement : Apply SHELXL’s restraints for flexible groups (e.g., sulfonyl orientation) and validate with R-factors .
Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Answer:
Design SAR studies by systematically modifying substituents:
- Fluorobenzyl group : Replace with electron-deficient/rich aryl groups to assess hydrophobic interactions .
- Sulfonyl linker : Test sulfonamide vs. methylene variants to probe hydrogen-bonding capacity .
- Imidazole core : Introduce methyl groups to evaluate steric effects on target binding .
Q. Table 2: Key Analogs and Modifications
| Compound Name (Analog) | Modification Site | Biological Impact |
|---|---|---|
| N-(4-Acetylphenyl)-derivative | Acetyl substitution | Enhanced solubility |
| Disulfide-linked analog | Sulfur oxidation | Improved metabolic stability |
Basic: What parameters are critical in designing initial biological assays for this compound?
Answer:
- Dose range : Test 0.1–100 µM to capture EC₅₀/IC₅₀ values across cell lines (e.g., HeLa, HepG2) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle (DMSO) for baseline .
- Endpoint selection : Use ATP-based viability assays and caspase-3 activation for apoptosis profiling .
Advanced: How can flow chemistry systems improve the scalability and reproducibility of this compound’s synthesis?
Answer:
- Continuous-flow setup : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonylation) .
- Process analytical technology (PAT) : Integrate in-line IR spectroscopy for real-time monitoring of intermediate formation .
- Optimization : Apply DoE to variables like flow rate (0.5–5 mL/min) and residence time for maximum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
